molecular formula C9H16N2O3 B1529978 tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate CAS No. 158020-60-1

tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate

Cat. No.: B1529978
CAS No.: 158020-60-1
M. Wt: 200.23 g/mol
InChI Key: ALEJVMJLMPXMQV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate: is an organic compound known for its unique chemical structure, which combines a tert-butyl group with a dihydrofuran ring and a hydrazinecarboxylate moiety. This combination allows for interesting reactivity and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process. Starting with the appropriate precursors, such as tert-butyl hydrazinecarboxylate and dihydrofuran derivatives, the synthesis generally involves:

  • Step 1: Protection of functional groups to ensure selective reactivity.

  • Step 2: Formation of intermediate compounds through condensation or coupling reactions.

  • Step 3: Deprotection and purification of the final product.

Industrial Production Methods

Industrial-scale production would typically involve optimizing these steps to achieve higher yields and purity. This may include:

  • Catalysts and reagents: to enhance reaction efficiency.

  • Temperature and pressure conditions: to optimize reaction kinetics.

  • Advanced purification techniques: like chromatography or crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate: undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized to form different oxidized derivatives, which may be useful in creating more complex molecules.

  • Reduction: The hydrazine moiety allows for reduction reactions, producing reduced forms that may alter its reactivity.

  • Substitution: Functional groups on the compound can be substituted with other groups to create analogs with different properties.

Common Reagents and Conditions

  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: Like lithium aluminum hydride.

  • Solvents: Common organic solvents like dichloromethane or ethanol may be used.

Major Products Formed

Depending on the reaction, major products include:

  • Oxidized derivatives.

  • Reduced forms.

  • Various substituted analogs, each with unique chemical properties.

Scientific Research Applications

Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate: finds use in multiple fields:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Medicine: Exploration as a potential drug candidate, particularly due to its unique structural features.

  • Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The compound's effects are primarily due to its interaction with various molecular targets, such as:

  • Enzymes: Binding to active sites, potentially inhibiting or modifying their activity.

  • Pathways: Influencing biochemical pathways by acting as a substrate or inhibitor.

  • Cellular processes: Modulating cellular functions by interacting with cellular components.

Comparison with Similar Compounds

Compared to similar compounds, tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate stands out due to:

  • Unique structural features: Combining tert-butyl and dihydrofuran functionalities.

  • Distinct reactivity: Offering a different set of reaction pathways and products.

List of Similar Compounds

  • Tert-butyl hydrazinecarboxylate: Lacks the dihydrofuran moiety.

  • Dihydrofuran derivatives: Do not possess the hydrazinecarboxylate group.

  • Other hydrazinecarboxylates: With different substituents, showing varied reactivity and applications.

Hope you find this article insightful and that it sparks your curiosity! Feel free to ask any further questions or dive into more details.

Properties

IUPAC Name

tert-butyl N-(oxolan-3-ylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEJVMJLMPXMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-oxotetrahydrofuran (10.38 g) was dissolved in methanol (200 mL), and t-butyl carbazate (17.53 g) was added to the solution. The mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated to give the title compound (27.3 g). 1H-NMR (400 MHz, CDCl3) δ (ppm): 1.52 (s, 9H), 2.46 (t, J=6.9 Hz, al), 4.10 (t, J=6.9 Hz, 2H), 4.33 (s, 2H).
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10.38 g
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200 mL
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17.53 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate

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